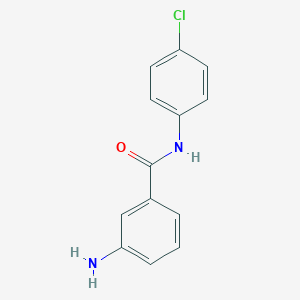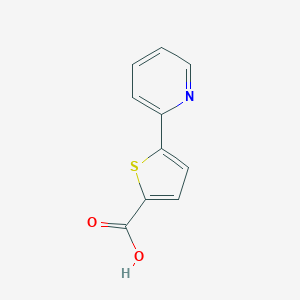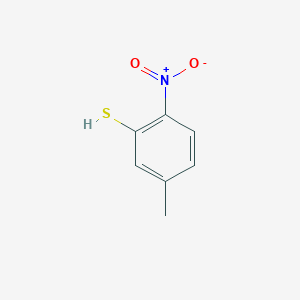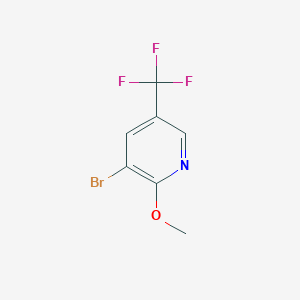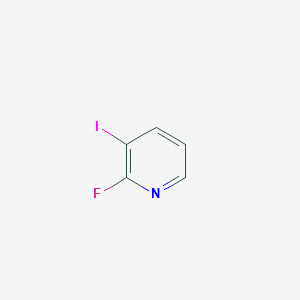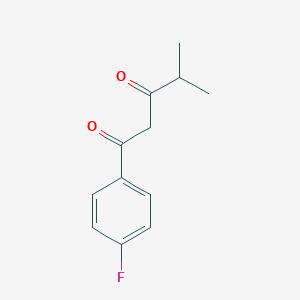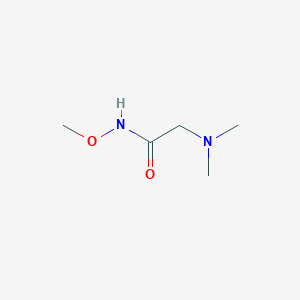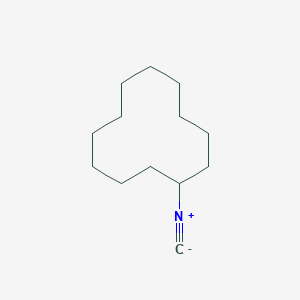
Isocyanocyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isocyanocyclododecane, also known as ICD, is a cyclic aliphatic isocyanate that has gained significant attention in the scientific community due to its unique properties and potential applications. ICD is a versatile compound that can be used in various fields, including materials science, catalysis, and biomedical research.
Wissenschaftliche Forschungsanwendungen
Isocyanocyclododecane has various scientific research applications, including its use as a crosslinking agent in the synthesis of polymers, as a catalyst in organic reactions, and as a reagent in the preparation of functionalized materials. In the biomedical field, Isocyanocyclododecane has been shown to have potential as a drug delivery agent due to its ability to form stable complexes with drugs and its biocompatibility.
Wirkmechanismus
Isocyanocyclododecane reacts with various nucleophiles, including amines, alcohols, and thiols, to form stable adducts. The reaction between Isocyanocyclododecane and nucleophiles is fast and irreversible, and the resulting adducts are stable under a wide range of conditions. The mechanism of action of Isocyanocyclododecane is based on its ability to form stable adducts with biomolecules, which can modulate their activity and function.
Biochemische Und Physiologische Effekte
Isocyanocyclododecane has been shown to have minimal toxicity in vitro and in vivo. In vitro studies have shown that Isocyanocyclododecane does not cause significant cytotoxicity or genotoxicity in mammalian cells. In vivo studies have shown that Isocyanocyclododecane does not cause significant acute toxicity or histopathological changes in various organs.
Vorteile Und Einschränkungen Für Laborexperimente
Isocyanocyclododecane has several advantages as a reagent in lab experiments, including its high reactivity, ability to form stable adducts, and biocompatibility. However, it also has some limitations, including its sensitivity to moisture and its potential to form unwanted side products.
Zukünftige Richtungen
There are several future directions for research on Isocyanocyclododecane, including its use as a drug delivery agent, its potential as a crosslinking agent in the synthesis of biomaterials, and its use as a catalyst in organic reactions. Additionally, further studies are needed to investigate the long-term effects of Isocyanocyclododecane exposure on human health and the environment.
Conclusion
Isocyanocyclododecane is a versatile compound that has potential applications in various fields, including materials science, catalysis, and biomedical research. Its ability to form stable adducts with biomolecules makes it a promising candidate for drug delivery and other biomedical applications. Further research is needed to fully understand the potential of Isocyanocyclododecane and to explore its future directions.
Synthesemethoden
Isocyanocyclododecane can be synthesized through a two-step process involving the reaction of cyclododecanone with phosgene followed by the reaction of the resulting intermediate with ammonia. The resulting product is a white solid with a melting point of 70-73°C and a boiling point of 290-300°C.
Eigenschaften
CAS-Nummer |
121282-62-0 |
|---|---|
Produktname |
Isocyanocyclododecane |
Molekularformel |
C13H23N |
Molekulargewicht |
193.33 g/mol |
IUPAC-Name |
isocyanocyclododecane |
InChI |
InChI=1S/C13H23N/c1-14-13-11-9-7-5-3-2-4-6-8-10-12-13/h13H,2-12H2 |
InChI-Schlüssel |
YONLKDOTMXIUIN-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]C1CCCCCCCCCCC1 |
Kanonische SMILES |
[C-]#[N+]C1CCCCCCCCCCC1 |
Synonyme |
Cyclododecane, isocyano- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



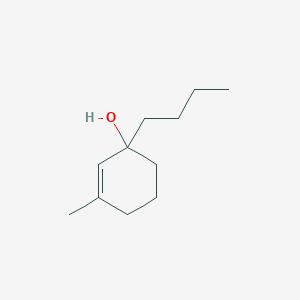
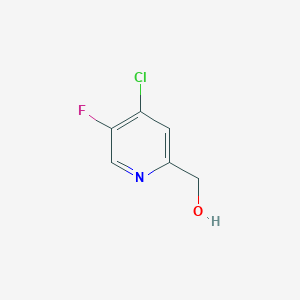
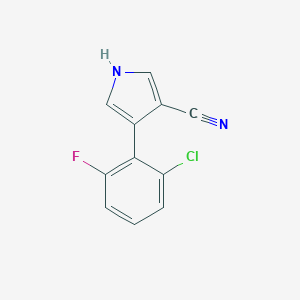
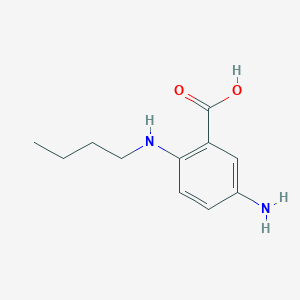
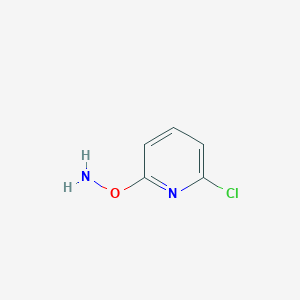
![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)
![(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B38464.png)
